
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is an organic compound with the molecular formula C13H13NO2. It is a derivative of alanine, where the amino group is attached to the second carbon, and a naphthylmethyl group is attached to the third carbon. This compound is known for its applications in various scientific research fields due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and alanine derivatives.
Protection of Functional Groups: The amino group of alanine is often protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of Naphthylmethyl Group: The naphthalene ring is functionalized to introduce a methyl group, which is then attached to the alanine derivative through a series of reactions.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the naphthyl group to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthyl ketones or carboxylic acids.
Reduction: Saturated naphthyl derivatives.
Substitution: Various substituted amino acids or amides.
Applications De Recherche Scientifique
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid involves its interaction with specific molecular targets. The naphthyl group enhances its binding affinity to hydrophobic pockets in proteins, while the amino and carboxyl groups facilitate hydrogen bonding and ionic interactions. These interactions can modulate enzyme activity, receptor binding, or protein-protein interactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid: Similar structure but lacks the methyl group on the naphthalene ring.
(S)-2-Amino-3-(phenyl)propanoic acid: Contains a phenyl group instead of a naphthyl group.
(S)-2-Amino-3-(benzyl)propanoic acid: Features a benzyl group in place of the naphthyl group.
Uniqueness
(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is unique due to the presence of the naphthylmethyl group, which imparts distinct hydrophobic and steric properties. This uniqueness enhances its binding affinity and specificity in various biochemical applications, making it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m0/s1 |
Clé InChI |
KJCNFUSUQWTOIN-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](CN)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12961271.png)
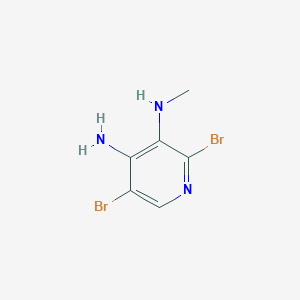
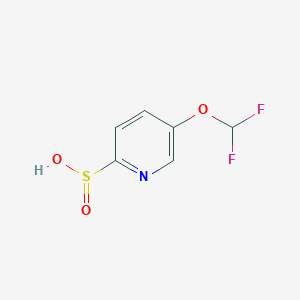
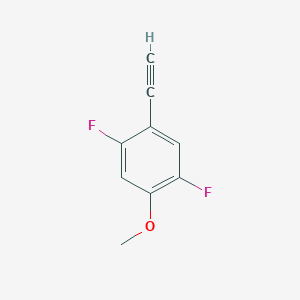
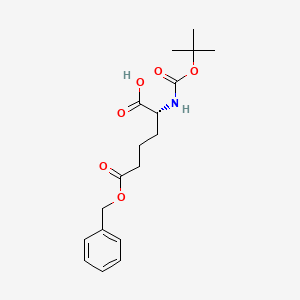

![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)
![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)
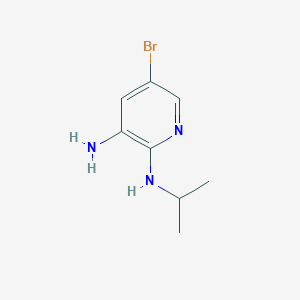


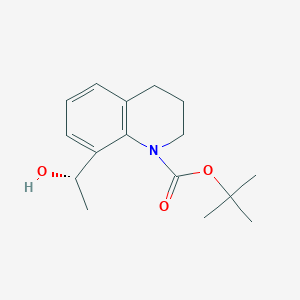
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)

